
3-Thiaoctanoyl-coenzyme A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-thiaoctanoyl-CoA is a medium-chain fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of (pentylsulfanyl)acetic acid. It derives from an octanoyl-CoA and a 2-(pentylsulfanyl)acetic acid.
Scientific Research Applications
Enzymatic Reactions and Protein Interactions
- 3-Thiaoctanoyl-CoA has been utilized in studies to understand the reductive half-reaction in medium-chain acyl-CoA dehydrogenase, a key enzyme in fatty acid metabolism. Specifically, it forms a charge-transfer complex with oxidized flavin adenine dinucleotide, helping to elucidate the enzyme's functionality (Lau, Brantley, & Thorpe, 1988).
Redox Regulation
- Coenzyme A, including its derivatives like 3-Thiaoctanoyl-CoA, is involved in redox regulation in mammalian cells. The presence of a reactive thiol group and a nucleotide moiety in CoA facilitates a variety of chemical reactions and regulatory interactions, playing a role in metabolic processes and the regulation of gene expression (Gout, 2018).
Synthesis and Applications of CoA Esters
- CoA esters, including those of 3-Thiaoctanoyl-CoA, are synthesized for studying CoA-dependent enzymes and pathways. Their synthesis is crucial for understanding metabolic processes and as standards in metabolomics studies (Peter, Vögeli, Cortina, & Erb, 2016).
Cellular Signaling
- Coenzyme A derivatives are significant in cellular signaling. The involvement of CoA and its thioester derivatives in metabolic regulation and gene expression emphasizes the importance of studying compounds like 3-Thiaoctanoyl-CoA (Davaapil, Tsuchiya, & Gout, 2014).
Antioxidant Function
- In prokaryotic cells, CoA and its derivatives, including 3-Thiaoctanoyl-CoA, have been found to have an antioxidant function. This novel function of CoA in redox regulation, termed protein CoAlation, is significant in protecting proteins from irreversible sulfhydryl overoxidation (Tsuchiya et al., 2018).
Metabolic Disorder Studies
- Studies involving 3-Thiaoctanoyl-CoA contribute to understanding metabolic disorders. For instance, patients with long-chain 3-hydroxyacyl-coenzyme A dehydrogenase deficiency show variations in enzyme activities, emphasizing the role of CoA derivatives in cellular metabolism (Tyni et al., 1997).
properties
Product Name |
3-Thiaoctanoyl-coenzyme A |
|---|---|
Molecular Formula |
C28H48N7O17P3S2 |
Molecular Weight |
911.8 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-pentylsulfanylethanethioate |
InChI |
InChI=1S/C28H48N7O17P3S2/c1-4-5-6-10-56-13-19(37)57-11-9-30-18(36)7-8-31-26(40)23(39)28(2,3)14-49-55(46,47)52-54(44,45)48-12-17-22(51-53(41,42)43)21(38)27(50-17)35-16-34-20-24(29)32-15-33-25(20)35/h15-17,21-23,27,38-39H,4-14H2,1-3H3,(H,30,36)(H,31,40)(H,44,45)(H,46,47)(H2,29,32,33)(H2,41,42,43)/t17-,21-,22-,23+,27-/m1/s1 |
InChI Key |
JMFXDZKFFYUOAN-SVHODSNWSA-N |
Isomeric SMILES |
CCCCCSCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES |
CCCCCSCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Canonical SMILES |
CCCCCSCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



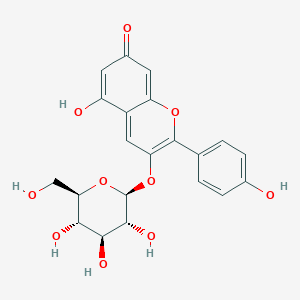
![2-Bromo-5-hydroxy-N-[2-(4-hydroxyphenyl)ethyl]-4-methoxy-N-methylbenzamide](/img/structure/B1198242.png)
![[2'-Carboxylethyl]-10-methyl-anthracene endoperoxide](/img/structure/B1198243.png)
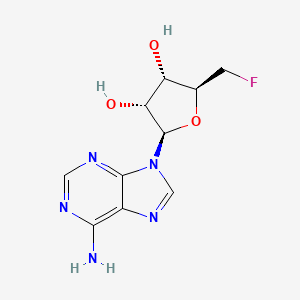
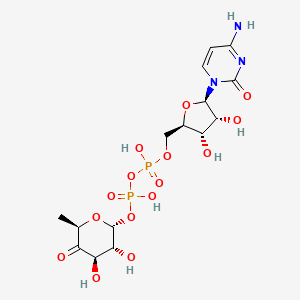
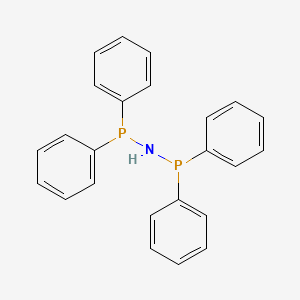
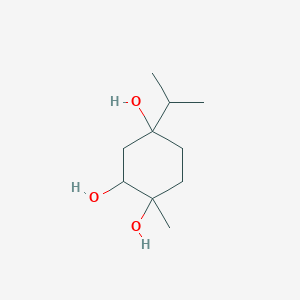
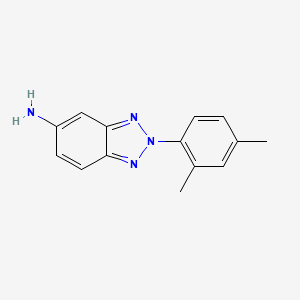
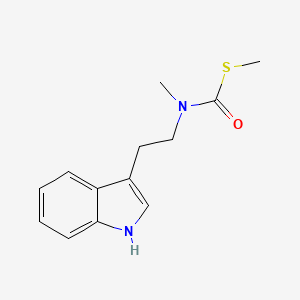
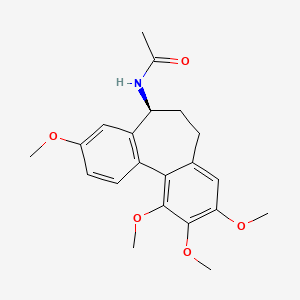
![Spiro[benzofuran-2(3H),1'-[2]cyclohexene]-3,4'-dione, 7-chloro-4,6-dimethoxy-6'-methyl-2'-(methylthio)-](/img/structure/B1198254.png)
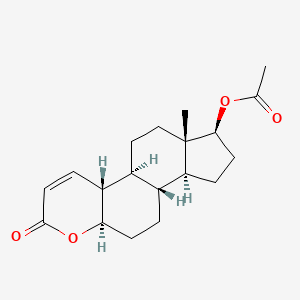
![1-Chloro-2-[1-(4-chlorophenyl)ethenyl]benzene](/img/structure/B1198257.png)
